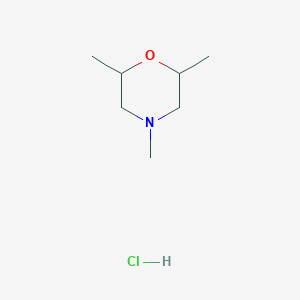

2,4,6-Trimethylmorpholine hydrochloride

Description

2,4,6-Trimethylmorpholine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of morpholine, characterized by the presence of three methyl groups at the 2, 4, and 6 positions on the morpholine ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

2,4,6-trimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-8(3)5-7(2)9-6;/h6-7H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQPLRFEKHCJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-51-1 | |

| Record name | Morpholine, 2,4,6-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylmorpholine hydrochloride typically involves the alkylation of morpholine. One common method includes the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2,4,6-Trimethylmorpholine. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of 2,4,6-Trimethylmorpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of 2,4,6-Trimethylmorpholine.

Reduction: Secondary amines.

Substitution: Halogenated derivatives of 2,4,6-Trimethylmorpholine.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 2,4,6-Trimethylmorpholine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the pharmacological properties of drugs. For example, it has been utilized in the synthesis of analgesics and anti-inflammatory agents.

-

Anticancer Research :

- Recent studies have explored the use of morpholine derivatives in anticancer therapies. Compounds similar to 2,4,6-trimethylmorpholine have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research indicates that morpholine derivatives can enhance the efficacy of existing chemotherapeutic agents by improving their solubility and bioavailability .

Chemical Synthesis

-

Catalysis :

- In organic synthesis, 2,4,6-trimethylmorpholine hydrochloride is used as a catalyst or co-catalyst in various reactions. It facilitates reactions such as acylation and alkylation due to its nucleophilic properties. This compound has been shown to effectively promote reactions under mild conditions, which is advantageous for preserving sensitive functional groups .

-

Synthesis of Fine Chemicals :

- The compound is also employed in the synthesis of fine chemicals and agrochemicals. Its ability to act as a solvent and reagent makes it valuable in producing specialty chemicals used in agriculture and industry.

Materials Science

- Polymer Chemistry :

-

Coatings and Adhesives :

- The compound's properties make it suitable for formulating coatings and adhesives with enhanced performance characteristics such as adhesion strength and chemical resistance.

Case Studies

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylmorpholine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

2,4,6-Trimethylmorpholine hydrochloride can be compared with other morpholine derivatives such as:

Morpholine: The parent compound, which lacks the methyl groups.

N-Methylmorpholine: A derivative with a single methyl group.

2,6-Dimethylmorpholine: A derivative with two methyl groups at the 2 and 6 positions.

Uniqueness: The presence of three methyl groups in 2,4,6-Trimethylmorpholine hydrochloride imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, making it distinct from other morpholine derivatives.

Biological Activity

2,4,6-Trimethylmorpholine hydrochloride (TMMH) is a morpholine derivative that has garnered attention in various fields of research due to its unique biological properties. This article delves into the compound's biological activity, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C_9H_19ClN

Molecular Weight : 175.71 g/mol

CAS Number : 100-59-2

The structure of TMMH consists of a morpholine ring with three methyl groups at the 2, 4, and 6 positions. This modification enhances its lipophilicity and alters its interaction with biological targets.

1. Neuropharmacological Activity

Research has indicated that TMMH exhibits significant neuropharmacological effects. A study on analogues of trimethylmorpholine demonstrated that these compounds could inhibit the uptake of neurotransmitters such as dopamine and norepinephrine, suggesting potential applications in treating conditions like depression and anxiety disorders .

2. Antioxidant Properties

TMMH has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage. In vitro studies indicate that it can modulate the activity of various antioxidant enzymes, potentially reducing cellular damage in oxidative stress scenarios .

3. Antimicrobial Activity

Preliminary studies suggest that TMMH exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Neurotransmitter Uptake Inhibition

In a controlled experiment, TMMH analogues were evaluated for their ability to inhibit dopamine and norepinephrine uptake in rat brain synaptosomes. Results indicated a dose-dependent inhibition, with IC50 values significantly lower than those of standard antidepressants, suggesting a promising profile for further development as a treatment for mood disorders .

Case Study 2: Antioxidant Activity in Hepatoprotection

A study investigated the hepatoprotective effects of TMMH in a rat model subjected to acetaminophen-induced liver injury. The administration of TMMH resulted in a significant reduction in liver enzyme levels and histopathological improvements compared to controls. This effect was attributed to its antioxidant activity and ability to modulate inflammatory pathways .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.